molecular formula C16H23NO6 B11472435 N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B11472435
M. Wt: 325.36 g/mol
InChI Key: ORMCLWSFCWYALT-UHFFFAOYSA-N
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Description

This compound is a glycoside derivative featuring a central oxane (pyranose) ring substituted with hydroxyl, hydroxymethyl, and acetamide groups, along with a 3-ethylphenoxy moiety at the C2 position.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H23NO6/c1-3-10-5-4-6-11(7-10)22-16-13(17-9(2)19)15(21)14(20)12(8-18)23-16/h4-7,12-16,18,20-21H,3,8H2,1-2H3,(H,17,19)

InChI Key

ORMCLWSFCWYALT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C

solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps, starting with the preparation of the oxan-3-yl core. This core is then functionalized with hydroxyl groups and an acetamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Research indicates that N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exhibits a range of biological activities that are relevant to its potential therapeutic applications:

  • Anticancer Activity:
    • Preliminary studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cancer cells with promising results in inhibiting cell growth.
    • A study demonstrated that compounds with similar structural motifs displayed significant growth inhibition percentages against multiple cancer cell lines, indicating potential as an anticancer agent .
  • Antimicrobial Properties:
    • The compound has been evaluated for its antimicrobial activity against common pathogens. Related compounds have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting that this compound might possess similar properties.
  • Enzyme Inhibition:
    • There is evidence that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Such interactions could be beneficial in treating conditions related to enzyme dysregulation, including neurodegenerative diseases.

Research Applications

The compound has been included in various screening libraries for drug discovery:

Library NameNumber of Compounds
Anti-infective Library19,449
Anti-HIV1 Library19,540
ChemoGenomic Annotated Library for Phenotypic Screening89,798

These libraries facilitate the identification of potential therapeutic candidates by allowing researchers to screen for desired biological activities efficiently .

Case Study 1: Anticancer Studies

A study focusing on the synthesis and evaluation of this compound revealed its potential as an anticancer agent. The compound was tested against several cancer cell lines, showing significant inhibition rates comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

In another investigation, derivatives of structurally related compounds were assessed for their antimicrobial properties. The study found that certain modifications enhanced the efficacy against bacterial strains, paving the way for further exploration of this compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets. The hydroxyl and acetamide groups can form hydrogen bonds with proteins and other biomolecules, influencing their function and activity. The phenoxy group may also play a role in binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 3-ethylphenoxy substituent, which distinguishes it from other acetamide-modified sugars. Below is a comparative analysis of structurally related molecules:

Table 1: Structural Comparison of Acetamide-Modified Sugars
Compound Name / ID Substituents Molecular Weight (g/mol) Notable Features Source
Target Compound C2: 3-ethylphenoxy; C3: acetamide; C4,5: hydroxyl; C6: hydroxymethyl ~369.34* Lipophilic 3-ethylphenoxy group enhances membrane permeability N/A
2-Acetamido-2-deoxy-β-D-glucopyranosyl azide (CAS 29847-23-2) C2: azide; C3: acetamide; C4,5: hydroxyl; C6: hydroxymethyl 279.25 Azide group enables click chemistry applications; used in glycoconjugate synthesis
N-[(2R,3R,4R,5S,6R)-2-(cyclohexylmethoxy)-...]acetamide C2: cyclohexylmethoxy; C3: acetamide; C4,5: hydroxyl; C6: hydroxymethyl ~427.44 Cyclohexylmethoxy group increases steric bulk; potential for CNS-targeting drugs
4-Nitrophenyl β-D-N,N',N''-triacetylchitotriose C2: 4-nitrophenoxy; C3: acetamide (repeating unit) ~829.73 Nitrophenoxy acts as a chromophore; substrate for chitinase assays
Galactoside derivative (PDB 6MAW ligand) C2: trifluoromethyl biphenoxy; C3: acetamide; C4,5: hydroxyl; C6: hydroxymethyl ~602.52 Trifluoromethyl enhances metabolic stability; binds bacterial FmlH lectin

*Calculated based on formula C₁₇H₂₃NO₇.

Functional Differences

  • Biological Activity: The trifluoromethyl biphenoxy analog () demonstrates specific binding to E. coli FmlH lectin, suggesting that phenoxy substituents can direct microbial targeting. The target compound’s 3-ethylphenoxy group may similarly influence lectin affinity.
  • Synthetic Utility: Azide-containing analogs () are pivotal in bioconjugation, whereas the target compound’s ethylphenoxy group may limit reactivity but enhance stability in biological environments.

Chitin Derivatives ()

Chitin (N-acetylglucosamine polymer) and its derivatives, such as 4-nitrophenyl triacetylchitotriose, are used in enzymology and drug delivery. The target compound’s monomeric structure could serve as a chitinase inhibitor or a building block for synthetic glycopolymers.

Pharmacological Potential

Compounds with aryloxy substituents (e.g., ) show promise in antimicrobial and anticancer research. The target compound’s combination of acetamide and ethylphenoxy groups could synergize in inhibiting carbohydrate-processing enzymes or microbial adhesion proteins.

Biological Activity

N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H23NO6C_{16}H_{23}NO_6, and it features a complex structure that includes a dihydroxy oxane ring and an ethylphenoxy group. The IUPAC name reflects its intricate chemical composition, which is crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₃NO₆
IUPAC NameThis compound
SMILESCCc1cccc(OC(C(C2O)NC(C)=O)OC(CO)C2O)c1

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the compound structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data indicate activity against certain bacterial strains, suggesting potential use in antimicrobial therapies.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cytotoxicity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.
  • Neuroprotective Effects : Evidence suggests neuroprotective properties that may aid in conditions like Alzheimer's disease by reducing neuronal damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Activity :
    • A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models .
  • Anti-inflammatory Research :
    • In a controlled trial, the compound was shown to lower levels of TNF-alpha and IL-6 in animal models of inflammation, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • Laboratory tests revealed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its application in treating bacterial infections .

Q & A

Q. Analytical validation :

  • Purity : HPLC with UV detection (λ = 255–265 nm) and LC-MS for molecular ion confirmation (e.g., [M+H]+ expected at m/z ~423) .
  • Stereochemistry : 2D NMR (¹H-¹H COSY, HSQC) to confirm β-D-glucose configuration and NOESY for spatial arrangement .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., broth microdilution with E. coli ATCC 25922 and S. aureus ATCC 29213) to control for pH, temperature, and inoculum size .
  • Structural analogs : Compare activity with derivatives lacking the 3-ethylphenoxy group (e.g., replace with methoxy or halogens) to isolate pharmacophore contributions .
  • Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to putative targets (e.g., β-galactosidase or glycosidases) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹³C NMR : Identifies glycosidic linkages (e.g., δ 100–105 ppm for anomeric carbons) and acetamide carbonyl (δ ~170 ppm) .
  • IR spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and acetamide C=O (1650–1680 cm⁻¹) groups .
  • High-resolution MS : Validates molecular formula (e.g., HRMS-ESI: m/z 423.1422 [M+Na]+ for C₁₇H₂₄NO₈) .

Advanced: How does the 3-ethylphenoxy moiety influence this compound’s pharmacokinetic properties?

Answer:
The 3-ethylphenoxy group enhances lipophilicity (logP ~1.8 predicted via ChemAxon), improving membrane permeability but potentially reducing aqueous solubility. Methodological insights:

  • Solubility testing : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using shake-flask method .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. The ethyl group may slow CYP450-mediated oxidation compared to methyl analogs .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Antimicrobial : Broth microdilution against Gram-positive (e.g., B. subtilis), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Enzyme inhibition : β-Galactosidase inhibition assays using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate, monitoring absorbance at 420 nm .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with β-galactosidase (PDB: 1JZ7). Focus on hydrogen bonding between hydroxyl groups and Glu537 .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the oxane ring in aqueous vs. lipid bilayer environments .
  • QSAR modeling : Train models with descriptors like polar surface area (PSA) and AlogP to predict cytotoxicity (e.g., IC₅₀ in HepG2 cells) .

Basic: How to troubleshoot low yields during the glycosylation step?

Answer:

  • Optimize reaction conditions : Use molecular sieves (3Å) to scavenge water, and replace THF with DMF for better solubility .
  • Protecting groups : Switch from acetyl to benzyl groups to reduce steric hindrance during coupling .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Photoaffinity labeling : Synthesize a diazirine-containing analog to crosslink with target proteins, followed by pull-down and LC-MS/MS identification .
  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with the compound (10–100 µM) .

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